5,6'-Dibromo-3,3'-bipyridine
Overview
Description
5,6’-Dibromo-3,3’-bipyridine: is an organic compound with the molecular formula C₁₀H₆Br₂N₂ and a molecular weight of 313.98 g/mol . This compound is a derivative of bipyridine, characterized by the presence of two bromine atoms at the 5 and 6 positions on the bipyridine ring. It is primarily used in research settings, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6’-Dibromo-3,3’-bipyridine typically involves the bromination of 3,3’-bipyridine. One common method is the reaction of 3,3’-bipyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds as follows:
3,3’-Bipyridine+Br2→5,6’-Dibromo-3,3’-bipyridine
Industrial Production Methods: While specific industrial production methods for 5,6’-Dibromo-3,3’-bipyridine are not extensively documented, the general approach involves large-scale bromination reactions using similar conditions as described above. The process may be optimized for higher yields and purity through the use of advanced reaction control systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5,6’-Dibromo-3,3’-bipyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Major Products:
Substituted Bipyridines: Formed through substitution reactions.
Extended Bipyridine Derivatives: Resulting from coupling reactions.
Scientific Research Applications
Chemistry: 5,6’-Dibromo-3,3’-bipyridine is used as a building block in the synthesis of complex organic molecules and coordination compounds. It serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes .
Biology and Medicine: In biological research, it is used to study the interactions between metal ions and organic ligands.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to coordinate with metals makes it valuable in the fabrication of electronic devices .
Mechanism of Action
The mechanism of action of 5,6’-Dibromo-3,3’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic and electronic processes, depending on the specific application .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Dibromo-2,2’-bipyridine: Another brominated bipyridine derivative with different substitution patterns.
Uniqueness: 5,6’-Dibromo-3,3’-bipyridine is unique due to its specific bromination pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
IUPAC Name |
2-bromo-5-(5-bromopyridin-3-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-3-8(4-13-6-9)7-1-2-10(12)14-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGBTSYZPFNIKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CN=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654776 | |
Record name | 5,6'-Dibromo-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-15-7 | |
Record name | 5,6′-Dibromo-3,3′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942206-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6'-Dibromo-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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